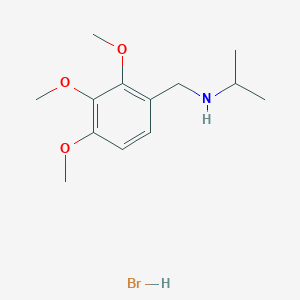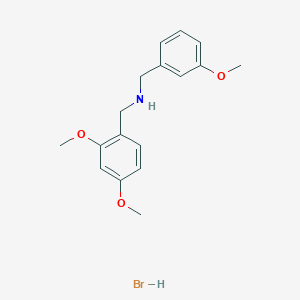
5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate
Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The computed and scaled vibrational frequency values were well matched with the experimental FTIR and Fourier-transform Raman spectroscopy (FT-Raman) spectra .Scientific Research Applications
Antitumor Activity and Drug Synthesis Imidazole derivatives, including those similar to 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate, have shown potential in antitumor activity. These compounds are interesting for both the search for new antitumor drugs and the synthesis of compounds with varied biological properties. The structural motif of imidazole is common in compounds evaluated for their anticancer potential, indicating its significance in medicinal chemistry (Iradyan, Stepanyan, Arsenyan, & M. Iradyan, 2009).
Corrosion Inhibition Imidazole derivatives are widely recognized for their effectiveness as corrosion inhibitors. Their chemical structure, featuring a heterocyclic ring and nitrogen atoms, enables strong adsorption onto metal surfaces, making them valuable in the petroleum industry for protecting steel surfaces against corrosion. This application is especially relevant for compounds like this compound, which share structural similarities with imidazole derivatives (Sriplai & Sombatmankhong, 2023).
Kinase Inhibition for Anti-inflammatory Purposes Compounds with an imidazole scaffold, including those structurally related to this compound, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. The review of their design, synthesis, and activity studies underlines the importance of imidazole derivatives in developing selective kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant and Anti-inflammatory Agents Development Research focused on benzofused thiazole derivatives, which share a heterocyclic structure with this compound, indicates potential for antioxidant and anti-inflammatory activities. This suggests that structurally similar compounds could be investigated for their therapeutic efficacy in treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Chemosensors for Metal Ion Detection The structural versatility of imidazole derivatives enables their use as chemosensors for detecting various metal ions. This utility extends to compounds like this compound, which could be designed for sensing applications based on their ability to coordinate with metal ions through nitrogen atoms in the imidazole ring (Al-Saidi & Khan, 2022).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.H2O/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDLYCQRWYXWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=CC=C(S2)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)
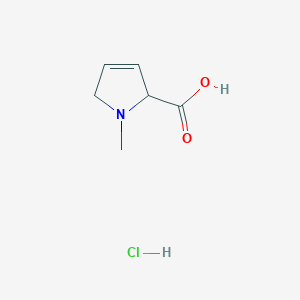
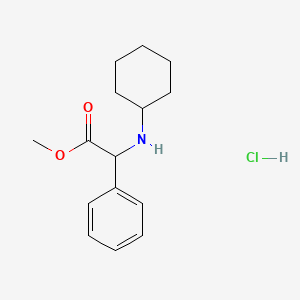
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)


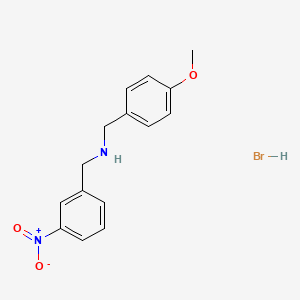
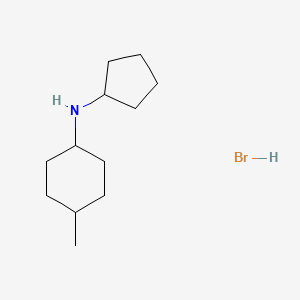

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)
